molecular formula C18H24O6 B2910298 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene CAS No. 136133-14-7

1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene

Cat. No.: B2910298
CAS No.: 136133-14-7
M. Wt: 336.384
InChI Key: JCESIYPEGRFYRB-UHFFFAOYSA-N
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Description

1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene is a naphthalene-derived compound functionalized with two ethoxy chains terminating in hydroxy groups. Its molecular structure consists of a naphthalene core substituted at the 1,5-positions with branched polyether chains (each containing two ethylene glycol units). This compound is widely utilized in supramolecular chemistry, polymer synthesis, and catalysis due to its ability to act as a flexible spacer or template. For instance, it has been employed in the synthesis of photoluminescent cyclophanes and mechanochromic rotaxanes, where its ethoxy chains facilitate dynamic host-guest interactions .

Properties

IUPAC Name

2-[2-[5-[2-(2-hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c19-7-9-21-11-13-23-17-5-1-3-15-16(17)4-2-6-18(15)24-14-12-22-10-8-20/h1-6,19-20H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCESIYPEGRFYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OCCOCCO)C(=C1)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with ethylene glycol and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene is a complex organic compound featuring a naphthalene core with two hydroxyethoxy chains. Its structure lends itself to applications in supramolecular chemistry, particularly in forming host-guest complexes and enhancing molecular interactions.

Chemical Properties and Interactions

The chemical behavior of this compound is characterized by its participation in host-guest interactions, forming complexes with aromatic guests through π–π stacking and hydrogen bonding. For example, it interacts with covalent organic cages, where the naphthalene moiety serves as a donor in donor-acceptor interactions, enhancing the stability of the complex.

Potential Applications

This compound has potential applications in several fields:

  • Supramolecular Chemistry: The compound can interact effectively with host structures like covalent organic cages, driven by electrostatic forces and π–π stacking interactions. When combined with guest molecules like pyrene derivatives, it shows enhanced binding affinities due to lateral interactions within the host structure.
  • Polymer Synthesis: Derivatives of 1,5-bis(2-(2-hydroxyethoxy)ethoxy)naphthalene (BHEEN) are used as monomers in the synthesis of polymer threads .
  • Optical Resins: 2,2’-bis(2-hydroxyethoxy)-1,1’-binaphthalene, produced from 1,1’-bi-2-naphthol and ethylene carbonate, is suitable as a monomer for forming optical resins .

Analogous Compounds

Several compounds exhibit structural or functional similarities to this compound:

Compound NameStructureUnique Features
1,5-DioxynaphthaleneContains two hydroxyl groups on naphthaleneActs as a strong electron donor in complexation
Tetraethylene GlycolPolyether structureHigh solubility and hydrophilicity; used in drug formulations
1,5-Bis[2-(2-methoxyethoxy)ethoxy]naphthaleneSimilar ether substitutions but with methoxy groupsPotentially different solubility and interaction profiles

Mechanism of Action

The mechanism of action of 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,5-Bis[2-(2-hydroxyethylamino)ethoxy]naphthalene

  • Structure: Replaces the terminal hydroxyethoxy groups with hydroxyethylamino moieties.
  • Properties: The amino groups enhance hydrogen-bonding capabilities, making it suitable for pH-responsive polymeric sensors (e.g., Napht-N-CTA in RAFT polymerization) .
  • Applications : Used in dual temperature/pH sensors, unlike the purely ether-based parent compound, which lacks pH sensitivity .

1,5-Bis[2-(2-triisopropyloxyethoxy)ethoxy]naphthalene

  • Structure : Triisopropyloxy groups replace terminal hydroxyethoxy units.
  • Properties : The bulky isopropyl groups sterically hinder molecular interactions, reducing template efficacy in rotaxane synthesis compared to the hydroxy-terminated analog. Quantitative studies show a 40% lower yield in rotaxane formation .
  • Applications : Primarily used in kinetic studies of self-assembly processes rather than functional materials .

1,5-Bis[2-(2-bromoethoxy)ethoxy]naphthalene

  • Structure : Terminal hydroxy groups replaced with bromo substituents.
  • Properties: Bromide enhances reactivity in nucleophilic substitutions, enabling covalent bonding in polymer backbones. For example, it serves as a crosslinker in mechanochromic polyurethanes .

Benzene-Based Analogs (e.g., 1,3-Bis[2-(2-hydroxyethoxy)ethoxy]benzene)

  • Structure : Naphthalene core replaced with benzene, reducing aromatic surface area.
  • Properties : Lower thermal stability (decomposition temperature ~180°C vs. 250°C for naphthalene derivatives) and weaker π-π interactions.
  • Applications : Used in low-molecular-weight polyurethane curatives, where rigidity is less critical .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene C₂₂H₃₀O₈ Hydroxyethoxy-terminated ethoxy ~446.5 Supramolecular templates, polymers
1,5-Bis[2-(2-hydroxyethylamino)ethoxy]naphthalene C₂₂H₃₂N₂O₆ Hydroxyethylamino-terminated ~444.5 pH-responsive sensors
1,5-Bis[2-(2-triisopropyloxyethoxy)ethoxy]naphthalene C₃₄H₅₈O₈ Triisopropyloxy-terminated ~654.8 Kinetic studies of self-assembly
1,3-Bis[2-(2-hydroxyethoxy)ethoxy]benzene C₁₈H₂₈O₈ Benzene core, ethoxy chains ~396.4 Polyurethane curatives

Research Findings and Performance Metrics

  • Solubility : The hydroxyethoxy-terminated naphthalene derivative exhibits superior water solubility (>50 mg/mL) compared to its brominated analog (<10 mg/mL) due to hydrophilic terminal groups .
  • Thermal Stability : Naphthalene derivatives generally outperform benzene analogs, with decomposition temperatures exceeding 240°C .
  • Template Efficacy : In rotaxane synthesis, the hydroxy-terminated compound achieves 85% yield, while triisopropyloxy and brominated variants yield 45% and 70%, respectively .

Biological Activity

1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene (BHEEN) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of BHEEN, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

BHEEN is characterized by its naphthalene backbone substituted with two hydroxyethoxyethyl groups. This unique structure contributes to its solubility and interaction with biological systems.

  • IUPAC Name : this compound
  • CAS Number : 136133-14-7
  • Molecular Formula : C_{18}H_{26}O_{4}
  • Molecular Weight : 302.39 g/mol

Synthesis Methods

The synthesis of BHEEN has been explored through various methodologies. A common approach involves the reaction of naphthalene derivatives with ethylene glycol and appropriate catalysts under controlled conditions. The synthesis process is crucial for obtaining high yields of biologically active compounds.

Antioxidant Properties

BHEEN has demonstrated significant antioxidant activity in various studies. Antioxidants are essential for neutralizing free radicals, which can cause oxidative stress and lead to cellular damage.

  • Study Findings : A study indicated that BHEEN exhibited a strong ability to scavenge free radicals, with an IC50 value comparable to established antioxidants like vitamin C .

Antimicrobial Activity

Research has shown that BHEEN possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

  • Case Study : In vitro tests revealed that BHEEN inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Cytotoxicity and Anticancer Activity

BHEEN's potential as an anticancer agent has been investigated, particularly its effects on cancer cell lines.

  • Research Findings : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), BHEEN showed cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of BHEEN is attributed to its ability to interact with cellular components:

  • Cell Membrane Interaction : BHEEN can integrate into lipid membranes, altering their fluidity and permeability, which may enhance its antimicrobial action.
  • Enzyme Inhibition : It has been suggested that BHEEN may inhibit specific enzymes involved in cellular metabolism, contributing to its anticancer properties.

Table 1: Biological Activities of BHEEN

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 = 25 µM
AntimicrobialAgar DiffusionMIC against S. aureus = 32 µg/mL
CytotoxicityMTT AssayIC50 = 15 µM (MCF-7 cells)

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